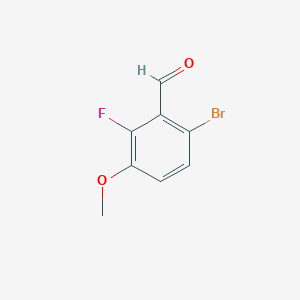

6-Bromo-2-fluoro-3-methoxybenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-2-fluoro-3-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCLRVBOCPPDQHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10631086 | |

| Record name | 6-Bromo-2-fluoro-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10631086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853792-27-5 | |

| Record name | 6-Bromo-2-fluoro-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10631086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-2-fluoro-3-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Bromo-2-fluoro-3-methoxybenzaldehyde CAS 853792-27-5 properties

An In-depth Technical Guide to 6-Bromo-2-fluoro-3-methoxybenzaldehyde (CAS 853792-27-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted aromatic aldehyde that serves as a key building block in organic synthesis. Its unique combination of functional groups—a reactive aldehyde, a bromine atom suitable for cross-coupling reactions, a deactivating but ortho-directing fluorine atom, and a methoxy group—makes it a valuable intermediate in the synthesis of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. The strategic placement of the fluorine atom can significantly influence the physicochemical properties of derivative compounds, a feature highly sought after in modern drug discovery to enhance metabolic stability and binding affinity. This document provides a comprehensive overview of its known properties, safety information, synthetic utility, and potential applications.

Physicochemical Properties

The fundamental properties of this compound are summarized below. While experimental data for properties like melting and boiling points are not widely published, predicted values offer a useful reference.

| Property | Value | Source |

| CAS Number | 853792-27-5 | [1][2][3] |

| Molecular Formula | C₈H₆BrFO₂ | [4][5] |

| Molecular Weight | 233.03 g/mol | [5] |

| Monoisotopic Mass | 231.95352 Da | [4] |

| Appearance | Powder | [1] |

| Purity | Typically ≥98% (HPLC) | [1] |

| XlogP (Predicted) | 2.1 | [4] |

| SMILES | COC1=C(C(=C(C=C1)Br)C=O)F | [4] |

| InChI | InChI=1S/C8H6BrFO2/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-4H,1H3 | [4] |

Spectroscopic Data

While specific spectra are proprietary to suppliers, analytical data including ¹H NMR, ¹³C NMR, LC-MS, and HPLC are typically available upon request from vendors to confirm structure and purity.[6] The expected spectroscopic features would include characteristic aldehyde proton shifts in ¹H NMR (~10 ppm) and carbon signals in ¹³C NMR, along with C-F couplings. Mass spectrometry would show a characteristic isotopic pattern for the bromine atom.

Safety and Hazard Information

This compound is considered hazardous. The following classifications are based on data from structurally related benzaldehydes and should be handled with appropriate care in a laboratory setting.[7][8][9]

| Hazard Class | GHS Code | Statement |

| Acute Oral Toxicity | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

Handling and Storage:

-

Handling: Avoid contact with skin, eyes, and clothing.[10] Do not breathe dust.[7] Use only in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves and safety goggles.[10]

-

Storage: Store in a cool, dry, and well-ventilated place.[8] Keep the container tightly closed and consider storing under an inert atmosphere like nitrogen.[8]

-

Incompatible Materials: Strong oxidizing agents and strong bases.[7][11]

Reactivity and Synthetic Applications

The chemical reactivity of this compound is dictated by its functional groups, making it a versatile intermediate.

-

Aldehyde Group: The aldehyde is the primary site for nucleophilic addition, condensation reactions (e.g., Wittig, Knoevenagel), reductive amination to form benzylamines, and oxidation to a carboxylic acid.

-

Bromo Group: The bromine atom is a key handle for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira, allowing for the introduction of various carbon-based substituents.

-

Fluoro and Methoxy Groups: These substituents modulate the electronic properties of the aromatic ring. The electron-withdrawing nature of the fluorine atom makes the ring electron-deficient and can influence the regioselectivity of further aromatic substitutions. The fluorine at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr) under certain conditions.[12]

Caption: Plausible synthetic workflow for the target compound.

Experimental Protocol: General Method for Bromination of a Benzaldehyde Derivative

The following is a generalized protocol based on the synthesis of similar compounds, such as 6-bromo-2,3-dimethoxybenzaldehyde, and should be adapted and optimized for the specific substrate.[13]

-

Dissolution: Dissolve the starting material (e.g., 2-fluoro-3-methoxybenzaldehyde) in a suitable solvent like dimethylformamide (DMF).

-

Reagent Addition: Slowly add a solution of N-bromosuccinimide (NBS) (1.0-1.5 equivalents) in the same solvent to the reaction mixture at room temperature over a period of 30 minutes.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Once the reaction is complete, pour the mixture into ice water to precipitate the product.

-

Purification: Collect the resulting solid by filtration, wash thoroughly with water, and dry. If necessary, purify the crude product further by recrystallization from a suitable solvent (e.g., ethanol or a dichloromethane/hexane mixture) or by column chromatography.

Role in Drug Discovery and Development

Fluorinated aromatic aldehydes are pivotal building blocks in medicinal chemistry.[14] The incorporation of fluorine can enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity, thereby improving its overall pharmacokinetic profile.[15]

This compound is a precursor for a variety of complex heterocyclic structures used in drug development.[16] While no specific biological activity has been reported for this compound itself, structurally similar intermediates have been utilized in the synthesis of ligands targeting proteins of high therapeutic interest, such as the von Hippel-Lindau (VHL) E3 ubiquitin ligase, which is crucial in the development of PROTACs (Proteolysis Targeting Chimeras).[17]

Caption: Role as a key intermediate in chemical synthesis.

Caption: Logical workflow in a drug discovery program.

Conclusion

This compound is a high-value chemical intermediate with significant potential for researchers in organic synthesis and drug discovery. Its well-defined reactive sites allow for predictable and versatile transformations, enabling the construction of novel and complex molecular architectures. The presence of fluorine makes it particularly attractive for creating new chemical entities with potentially enhanced pharmaceutical properties. Proper safety precautions are essential when handling this compound due to its hazardous nature.

References

- 1. This compound, CasNo.853792-27-5 Yinglang Chemical Company China (Mainland) [yinglang.lookchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 853792-27-5 [amp.chemicalbook.com]

- 4. PubChemLite - this compound (C8H6BrFO2) [pubchemlite.lcsb.uni.lu]

- 5. This compound AldrichCPR 853792-27-5 [sigmaaldrich.com]

- 6. 853792-27-5|this compound|BLD Pharm [bldpharm.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. 6-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde | C8H3BrF4O | CID 10236304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents [patents.google.com]

- 13. scielo.br [scielo.br]

- 14. nbinno.com [nbinno.com]

- 15. cn.aminer.org [cn.aminer.org]

- 16. ossila.com [ossila.com]

- 17. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-2-fluoro-3-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-fluoro-3-methoxybenzaldehyde is a substituted aromatic aldehyde that holds potential as a versatile building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methoxy group on the benzaldehyde scaffold, offers a range of possibilities for derivatization and the synthesis of novel bioactive molecules. The presence of these functional groups can significantly influence the compound's physicochemical properties, reactivity, and biological activity. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, along with insights into its synthesis, spectral characteristics, and potential biological relevance.

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and biological activity. While experimental data for this compound is limited in the public domain, a combination of information from various sources allows for a detailed characterization.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrFO₂ | PubChemLite[1] |

| Molecular Weight | 233.03 g/mol | Sigma-Aldrich[2] |

| CAS Number | 853792-27-5 | Sigma-Aldrich[2] |

| Physical State | Solid | Sigma-Aldrich[2] |

| Boiling Point | 288.2 ± 35.0 °C (Predicted) | Crysdot[3] |

| Melting Point | Not available | |

| Solubility | Not available |

Note: The boiling point is a predicted value. Experimental determination of the melting point and solubility in various solvents is recommended for precise applications. For the related compound, 2-fluoro-3-methoxybenzaldehyde, the melting point is reported as 47-51 °C[1].

Synthesis

A plausible synthetic route to this compound involves the electrophilic bromination of 2-fluoro-3-methoxybenzaldehyde. The electron-donating methoxy group and the ortho-, para-directing nature of the substituents would likely direct the bromine atom to the position para to the methoxy group and ortho to the fluorine atom.

A general experimental protocol for a similar bromination of a substituted benzaldehyde is as follows:

General Protocol for Bromination of a Substituted Benzaldehyde:

-

Dissolution: Dissolve the starting material, 2-fluoro-3-methoxybenzaldehyde, in a suitable inert solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane.

-

Brominating Agent: Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or liquid bromine, to the solution at a controlled temperature, often at room temperature or below, to manage the exothermic reaction.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, quench any excess bromine with a reducing agent like sodium thiosulfate solution.

-

Extraction: Extract the product into an organic solvent.

-

Purification: Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.

-

Final Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

A suggested synthetic pathway starting from 2-bromo-6-fluoro-3-methoxyaniline has also been proposed, which involves a Sandmeyer reaction to introduce the aldehyde group[4].

Spectral Data (Predicted)

1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the methoxy protons, and the aromatic protons.

-

Aldehydic Proton (-CHO): A singlet in the region of δ 9.5-10.5 ppm.

-

Methoxy Protons (-OCH₃): A singlet around δ 3.8-4.0 ppm.

-

Aromatic Protons (Ar-H): Two doublets in the aromatic region (δ 7.0-8.0 ppm), showing coupling consistent with their positions on the benzene ring.

13C NMR Spectroscopy

The carbon NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons, and the methoxy carbon.

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 185-195 ppm.

-

Aromatic Carbons: Several signals in the range of δ 110-160 ppm. The carbons attached to the electronegative fluorine and bromine atoms will show characteristic shifts and splitting patterns.

-

Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

Mass Spectrometry

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M+): An intense peak corresponding to the molecular weight of the compound (m/z 232/234) will be observed. The presence of a bromine atom will result in a characteristic M+2 peak of nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes[5].

-

Fragmentation: Common fragmentation pathways for benzaldehydes include the loss of the formyl radical (-CHO) and subsequent fragmentation of the aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1680-1710 cm⁻¹[6].

-

C-H Stretch (Aldehyde): Two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹[6].

-

C-O Stretch (Methoxy): A strong band in the region of 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric)[7].

-

C-F Stretch: A strong absorption in the range of 1000-1400 cm⁻¹.

-

C-Br Stretch: An absorption in the fingerprint region, typically between 500-600 cm⁻¹.

-

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region[6].

Potential Biological Activity and Applications in Drug Discovery

While no specific biological activities have been reported for this compound, the broader class of substituted benzaldehydes is known to exhibit a wide range of biological effects, including cytotoxic and enzyme inhibitory activities[8][9].

Cytotoxicity

Substituted benzaldehydes have been investigated for their cytotoxic effects against various cancer cell lines. The nature and position of the substituents on the aromatic ring play a crucial role in determining the potency and selectivity of these compounds[9]. The presence of halogens, such as bromine and fluorine, can enhance cytotoxic activity, potentially through mechanisms involving oxidative stress or covalent modification of cellular targets.

Enzyme Inhibition

The aldehyde functionality can interact with active site residues of enzymes, leading to inhibition. Substituted benzaldehydes have been shown to inhibit various enzymes, including tyrosinase and cholinesterases[10]. The specific substitution pattern of this compound may confer inhibitory activity against specific enzymes, making it a valuable scaffold for the design of novel enzyme inhibitors. The fluorine atom, for instance, can enhance binding affinity and metabolic stability[11].

The unique combination of a bromine atom, a fluorine atom, and a methoxy group makes this compound an attractive starting material for generating libraries of compounds for high-throughput screening in drug discovery programs. Its derivatization can lead to the identification of novel hits and leads for various therapeutic targets.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. A comprehensive Material Safety Data Sheet (MSDS) should be consulted before use[12]. In general, it is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a chemical compound with significant potential for applications in medicinal chemistry and drug development. While a complete experimental dataset for its physicochemical properties is not yet available, this technical guide provides a thorough overview based on existing data and predictions from related structures. Further experimental investigation into its melting point, solubility, and detailed spectral characterization is warranted to fully elucidate its properties. The potential for this compound to serve as a scaffold for the synthesis of novel bioactive molecules makes it a compound of interest for researchers in the pharmaceutical sciences.

References

- 1. ossila.com [ossila.com]

- 2. This compound AldrichCPR 853792-27-5 [sigmaaldrich.com]

- 3. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. benchchem.com [benchchem.com]

- 8. Cytotoxicity of salicylaldehyde benzoylhydrazone analogs and their transition metal complexes: quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hydroxy- or methoxy-substituted benzaldoximes and benzaldehyde-O-alkyloximes as tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound SDS - Download & Subscribe for Updates [sdsmanager.com]

Spectroscopic and Methodological Guide to 6-Bromo-2-fluoro-3-methoxybenzaldehyde for Advanced Research

For Immediate Release

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectroscopic data for 6-Bromo-2-fluoro-3-methoxybenzaldehyde, a key intermediate in various synthetic applications. The document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, offering a centralized resource for spectral data and experimental protocols.

Introduction

This compound (CAS No. 853792-27-5) is a substituted aromatic aldehyde whose structural complexity necessitates precise analytical characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation and confirmation of its chemical structure. This guide presents the available ¹H NMR data and outlines a standardized protocol for the acquisition of NMR spectra for this class of compounds.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each proton in the molecule, offering insights into their chemical environment and connectivity. The data presented below was obtained in deuterated chloroform (CDCl₃).

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| Aldehyde (-CHO) | 10.32 | Doublet (d) | 1.0 | 1H |

| Aromatic (C₅-H) | 7.39 | Doublet of doublets (dd) | 8.7, 1.8 | 1H |

| Aromatic (C₄-H) | 7.04 | Triplet (t) | 8.7 | 1H |

| Methoxy (-OCH₃) | 3.91 | Singlet (s) | - | 3H |

Table 1: ¹H NMR data for this compound in CDCl₃.

¹³C NMR Spectroscopic Data

Standardized Experimental Protocol for NMR Analysis

To ensure the acquisition of high-quality and reproducible NMR data for substituted benzaldehydes like this compound, the following standardized protocol is recommended.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the this compound sample.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

-

Transfer: Transfer the prepared solution to a 5 mm NMR tube, ensuring the liquid height is adequate for the spectrometer's detector coil.

NMR Spectrometer Setup

-

Insertion: Carefully insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming: Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp and symmetrical peaks.

Data Acquisition

The following are typical acquisition parameters for ¹H and ¹³C NMR experiments. These may need to be adjusted based on the specific instrument and sample concentration.

| Parameter | ¹H NMR | ¹³C NMR |

| Pulse Angle | 30° - 45° | 30° - 45° |

| Acquisition Time | 2 - 4 seconds | 1 - 2 seconds |

| Relaxation Delay | 1 - 5 seconds | 2 - 5 seconds |

| Number of Scans | 8 - 16 | 1024 - 4096 (or more) |

Table 2: Recommended NMR acquisition parameters.

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into a frequency-domain spectrum.

-

Phasing: Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat spectral baseline.

-

Calibration: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integration and Analysis: For ¹H NMR, integrate the peaks to determine the relative proton ratios. Analyze the splitting patterns (multiplicities) and measure the coupling constants (J) in Hertz (Hz). For ¹³C NMR, identify the chemical shifts of the carbon signals.

Visualizations

To aid in the understanding of the molecular structure and experimental processes, the following diagrams are provided.

Caption: Chemical structure of this compound with atom numbering.

IR and mass spectrometry of 6-Bromo-2-fluoro-3-methoxybenzaldehyde

An in-depth analysis of the spectral characteristics of 6-Bromo-2-fluoro-3-methoxybenzaldehyde is crucial for its identification, quality control, and application in research and development. This guide provides a detailed overview of its expected Infrared (IR) and Mass Spectrometry (MS) data, along with standardized experimental protocols for obtaining such spectra.

Molecular Structure and Properties

This compound is a substituted aromatic aldehyde with the following key properties:

-

Chemical Formula : C₈H₆BrFO₂

-

Molecular Weight : 233.04 g/mol

-

Structure : A benzene ring substituted with bromo, fluoro, methoxy, and aldehyde functional groups. The relative positions of these groups significantly influence the spectral outcomes.

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups within a molecule based on their characteristic absorption of infrared radiation. The predicted IR absorption bands for this compound are detailed below.

Predicted IR Spectral Data

The following table summarizes the expected prominent peaks in the IR spectrum, corresponding to the molecule's specific functional groups.

| Wave Number (cm⁻¹) | Functional Group | Vibration Type | Intensity |

| ~ 2850 & ~2750 | Aldehyde (C-H) | C-H Stretch (Fermi Doublet) | Medium |

| ~ 1705-1685 | Aldehyde (C=O) | C=O Stretch | Strong |

| ~ 1600-1585 | Aromatic Ring | C=C Stretch | Medium |

| ~ 1475-1450 | Aromatic Ring | C=C Stretch | Medium |

| ~ 1275-1200 | Aryl Ether (Ar-O-CH₃) | Asymmetric C-O-C Stretch | Strong |

| ~ 1050-1000 | Aryl Ether (Ar-O-CH₃) | Symmetric C-O-C Stretch | Medium |

| ~ 1250-1100 | C-F Bond | C-F Stretch | Strong |

| ~ 900-850 | Aromatic Ring | C-H Out-of-Plane Bend | Strong |

| ~ 680-500 | C-Br Bond | C-Br Stretch | Medium |

Standard Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

This protocol describes a common method for obtaining an IR spectrum of a solid sample.

-

Instrument Preparation : Ensure the Fourier-Transform Infrared (FTIR) spectrometer is powered on and has undergone its startup diagnostic checks. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

Background Scan : With the ATR crystal clean and free of any sample, lower the anvil and collect a background spectrum. This scan measures the ambient conditions and will be subtracted from the sample spectrum.

-

Sample Application : Place a small, representative amount of the solid this compound powder directly onto the center of the ATR crystal (typically diamond or germanium).

-

Pressure Application : Lower the press arm (anvil) onto the sample to ensure firm and uniform contact between the sample and the ATR crystal surface. Apply consistent pressure using the built-in torque knob.

-

Sample Spectrum Collection : Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually set from 4000 cm⁻¹ to 400 cm⁻¹.

-

Data Processing : The instrument software automatically subtracts the background spectrum from the sample spectrum, performs a Fourier transform, and displays the resulting absorbance or transmittance spectrum.

-

Cleaning : After analysis, raise the anvil, and thoroughly clean the sample residue from the ATR crystal and anvil tip using a suitable solvent (e.g., isopropanol or acetone) on a soft, lint-free wipe.

Experimental Workflow: IR Spectroscopy

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and can reveal its structure through fragmentation analysis.

Predicted Mass Spectral Data

For this compound, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine, which has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance.

| m/z (Mass-to-Charge Ratio) | Ion Description | Key Features |

| 232 & 234 | [M]⁺˙ (Molecular Ion) | A pair of peaks (M and M+2) of nearly equal intensity, the hallmark of bromine. |

| 231 & 233 | [M-H]⁺ | Loss of a hydrogen radical from the aldehyde. |

| 203 & 205 | [M-CHO]⁺ | Loss of the formyl radical (-CHO), a common fragmentation for aldehydes. |

| 153 | [M-Br]⁺ | Loss of the bromine radical. This fragment will not have the M+2 pattern. |

| 125 | [M-Br-CO]⁺ | Subsequent loss of carbon monoxide from the [M-Br]⁺ ion. |

Standard Experimental Protocol: Electron Ionization (EI)-Mass Spectrometry

This protocol outlines the procedure for analyzing a solid sample using a mass spectrometer with an electron ionization source, often coupled with a Gas Chromatograph (GC-MS).

-

Sample Preparation : Dissolve a small quantity (~1 mg) of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 100 µg/mL.

-

Instrument Setup : Set the parameters for the GC-MS system.

-

GC : Select an appropriate capillary column (e.g., DB-5ms). Set a temperature program, such as holding at 50°C for 1 minute, then ramping at 10°C/min to 250°C. Set the injector temperature to 250°C.

-

MS : Set the ion source to Electron Ionization (EI) mode. The standard electron energy is 70 eV. Set the mass range for scanning (e.g., m/z 40-400).

-

-

Injection : Inject 1 µL of the prepared sample solution into the GC inlet. The high temperature of the inlet vaporizes the sample and solvent.

-

Separation & Ionization : The vaporized sample is carried by an inert gas (e.g., Helium) through the GC column, where it is separated from any impurities. Upon eluting from the column, the pure compound enters the MS ion source. Here, high-energy electrons bombard the molecules, causing ionization and fragmentation.

-

Mass Analysis : The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection & Data Acquisition : An electron multiplier detects the ions, and the software records the abundance of each ion at each m/z value, generating a mass spectrum.

Logical Diagrams

synthesis of 6-Bromo-2-fluoro-3-methoxybenzaldehyde from 2-bromo-6-fluoro-3-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathway for the preparation of 6-Bromo-2-fluoro-3-methoxybenzaldehyde from the starting material, 2-bromo-6-fluoro-3-methoxyaniline. This transformation is efficiently achieved through a two-step process involving a Sandmeyer reaction to yield the intermediate nitrile, followed by a selective reduction to the desired aldehyde. This guide provides detailed experimental protocols and summarizes key data for each step.

Synthetic Pathway Overview

The synthesis proceeds in two distinct stages:

-

Sandmeyer Reaction: The primary amine functional group of 2-bromo-6-fluoro-3-methoxyaniline is converted to a nitrile group (cyanodeamination) via a diazonium salt intermediate. This classic organometallic reaction provides a reliable method for the introduction of a cyano group onto an aromatic ring.

-

Nitrile Reduction: The resulting 2-bromo-6-fluoro-3-methoxybenzonitrile is then selectively reduced to this compound. The use of a Raney-Nickel catalyst in the presence of formic acid offers an effective method for this partial reduction, avoiding over-reduction to the corresponding amine.

The overall transformation is depicted in the workflow diagram below.

Figure 1: Synthetic workflow for the preparation of this compound.

Experimental Protocols

Step 1: Synthesis of 2-bromo-6-fluoro-3-methoxybenzonitrile via Sandmeyer Reaction

This procedure outlines the conversion of the starting aniline to the intermediate nitrile.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-bromo-6-fluoro-3-methoxyaniline | 220.04 | (Specify Amount) | (Calculate) |

| Sodium Nitrite (NaNO₂) | 69.00 | (Specify Amount) | (Calculate) |

| Hydrochloric Acid (HCl, conc.) | 36.46 | (Specify Volume) | (Calculate) |

| Copper(I) Cyanide (CuCN) | 89.56 | (Specify Amount) | (Calculate) |

| Sodium Cyanide (NaCN) | 49.01 | (Specify Amount) | (Calculate) |

| Water (H₂O) | 18.02 | (Specify Volume) | - |

| Dichloromethane (CH₂Cl₂) | 84.93 | (Specify Volume) | - |

| Sodium Sulfate (Na₂SO₄, anhydrous) | 142.04 | (Specify Amount) | - |

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-bromo-6-fluoro-3-methoxyaniline in a suitable volume of aqueous hydrochloric acid.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

-

-

Cyanation (Sandmeyer Reaction):

-

In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water.

-

Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete reaction.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with dichloromethane.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromo-6-fluoro-3-methoxybenzonitrile.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure nitrile.

-

Step 2: Synthesis of this compound via Nitrile Reduction

This protocol details the reduction of the intermediate nitrile to the final aldehyde product.[1]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-bromo-6-fluoro-3-methoxybenzonitrile | 232.02 | (Specify Amount) | (Calculate) |

| Raney-Nickel (slurry in water) | - | (Specify Amount) | - |

| Formic Acid (75% aqueous solution) | 46.03 | (Specify Volume) | (Calculate) |

| Dichloromethane (CH₂Cl₂) | 84.93 | (Specify Volume) | - |

| Sodium Bicarbonate (NaHCO₃, sat. aq. soln.) | 84.01 | (Specify Volume) | - |

| Sodium Sulfate (Na₂SO₄, anhydrous) | 142.04 | (Specify Amount) | - |

Procedure:

-

Reduction:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2-bromo-6-fluoro-3-methoxybenzonitrile in a 75% aqueous solution of formic acid.

-

Carefully add a slurry of Raney-Nickel to the mixture.

-

Heat the reaction mixture to reflux and maintain for a period of 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and filter through a pad of celite to remove the Raney-Nickel catalyst. Caution: Raney-Nickel can be pyrophoric when dry; keep the filter cake wet.

-

Wash the filter cake with dichloromethane.

-

Combine the filtrate and the washings. Neutralize the excess formic acid by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude this compound.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure aldehyde.

-

Data Summary

The following tables summarize the expected physicochemical and spectroscopic data for the key compounds in this synthesis.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| 2-bromo-6-fluoro-3-methoxyaniline | C₇H₇BrFNO | 220.04 | - |

| 2-bromo-6-fluoro-3-methoxybenzonitrile | C₈H₅BrFNO | 230.04 | - |

| This compound | C₈H₆BrFO₂ | 233.04 | - |

Table 2: Spectroscopic Data

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |

| 2-bromo-6-fluoro-3-methoxybenzonitrile | (Expected aromatic and methoxy signals) | (Expected aromatic, nitrile, and methoxy signals) | ~2230 (C≡N stretch) | (Expected M⁺, M+2) |

| This compound | ~10.3 (s, 1H, CHO), (Expected aromatic and methoxy signals) | ~188-192 (C=O), (Expected aromatic and methoxy signals) | ~1700 (C=O stretch) | (Expected M⁺, M+2) |

Logical Relationships in the Synthesis

The successful synthesis of this compound is contingent on the sequential and efficient execution of the two primary reaction types. The logical flow is critical, as the aldehyde functionality is not readily introduced directly from the aniline starting material under these conditions.

Figure 2: Logical progression of the two-step synthesis.

This technical guide provides a comprehensive framework for the synthesis of this compound. Researchers are advised to adapt the specified quantities and reaction conditions based on the scale of their synthesis and to rigorously characterize all intermediates and the final product using appropriate analytical techniques.

References

An In-depth Technical Guide to the Synthesis of 6-Bromo-2-fluoro-3-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 6-Bromo-2-fluoro-3-methoxybenzaldehyde, a key building block in the development of novel pharmaceutical compounds. This document details the starting materials, experimental protocols, and comparative analysis of the most viable synthetic pathways.

Introduction

This compound (CAS No. 853792-27-5) is a substituted aromatic aldehyde of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methoxy group, provides a versatile scaffold for the synthesis of complex molecular architectures with potential therapeutic applications. The strategic placement of these functional groups allows for selective modifications and the introduction of pharmacophoric features. This guide explores two principal synthetic strategies for the preparation of this valuable intermediate.

Synthetic Pathways

Two primary synthetic routes have been identified for the synthesis of this compound:

-

Route 1: Electrophilic Bromination of 2-Fluoro-3-methoxybenzaldehyde. This is a direct approach where the commercially available 2-Fluoro-3-methoxybenzaldehyde is subjected to electrophilic aromatic substitution to introduce the bromine atom at the C6 position.

-

Route 2: Formylation of 1-Bromo-3-fluoro-2-methoxybenzene. This alternative pathway involves the introduction of the aldehyde functionality onto a pre-brominated and fluorinated anisole core.

The selection of the optimal route may depend on the availability of starting materials, desired scale of synthesis, and regioselectivity considerations.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative data for the two primary synthetic routes to this compound.

| Parameter | Route 1: Bromination of 2-Fluoro-3-methoxybenzaldehyde | Route 2: Formylation of 1-Bromo-3-fluoro-2-methoxybenzene |

| Starting Material | 2-Fluoro-3-methoxybenzaldehyde | 1-Bromo-3-fluoro-2-methoxybenzene |

| Key Transformation | Electrophilic Aromatic Bromination | Formylation (e.g., Vilsmeier-Haack or Ortho-lithiation) |

| Purity of Final Product | High, purification by crystallization or chromatography | High, purification by chromatography |

Experimental Protocols

Route 1: Electrophilic Bromination of 2-Fluoro-3-methoxybenzaldehyde

This route is analogous to the bromination of similar electron-rich benzaldehydes. The following protocol is based on the successful bromination of 2,3-dimethoxybenzaldehyde, a close structural analog[1].

Step 1: Synthesis of the Starting Material, 2-Fluoro-3-methoxybenzaldehyde

While 2-Fluoro-3-methoxybenzaldehyde is commercially available, a synthetic protocol for its preparation is provided for completeness. A common method involves the reduction of a corresponding benzamide derivative.

Experimental Workflow for Route 1

Caption: Synthetic pathway for Route 1.

Protocol for Bromination:

-

Dissolution: Dissolve 2-Fluoro-3-methoxybenzaldehyde (1 equivalent) in dimethylformamide (DMF).

-

Reagent Addition: To this solution, add N-bromosuccinimide (NBS) (1.5 equivalents) dissolved in DMF dropwise over a period of 30 minutes at room temperature.

-

Reaction: Stir the resulting mixture at room temperature for 48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into a mixture of ice and water.

-

Isolation: Collect the resulting precipitate by filtration and wash thoroughly with water to yield crude this compound.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Based on the analogous reaction with 2,3-dimethoxybenzaldehyde, a yield of approximately 60% can be anticipated[1].

Route 2: Formylation of 1-Bromo-3-fluoro-2-methoxybenzene

This route introduces the aldehyde group in the final step. The Vilsmeier-Haack reaction is a suitable method for the formylation of electron-rich aromatic compounds[2][3][4][5][6].

Step 1: Preparation of the Starting Material, 1-Bromo-3-fluoro-2-methoxybenzene

This starting material can be sourced commercially or synthesized from precursors such as 2-bromo-6-fluoroanisole.

Experimental Workflow for Route 2

References

- 1. scielo.br [scielo.br]

- 2. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 6-Bromo-2-fluoro-3-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Bromo-2-fluoro-3-methoxybenzaldehyde is a polysubstituted aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methoxy group on the phenyl ring, imparts distinct electronic and steric properties that modulate the reactivity of the aldehyde functional group. This guide provides a comprehensive overview of the reactivity of the aldehyde group in this molecule, focusing on key transformations such as nucleophilic addition, condensation, reduction, and oxidation reactions. Detailed experimental protocols, quantitative data where available, and visual representations of reaction pathways are presented to serve as a valuable resource for researchers engaged in the synthesis and derivatization of this compound and its analogs.

Molecular Structure and Electronic Effects

The reactivity of the aldehyde group in this compound is governed by a combination of electronic and steric effects exerted by the substituents on the aromatic ring.

-

Electron-withdrawing Effects: The fluorine and bromine atoms, being electronegative, exert an inductive electron-withdrawing effect (-I), which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Electron-donating Effect: The methoxy group exhibits a resonance electron-donating effect (+R) and an inductive electron-withdrawing effect (-I). The resonance effect generally dominates, leading to an overall electron-donating character which can partially offset the electron-withdrawing effects of the halogens.

-

Steric Hindrance: The presence of the fluorine atom at the ortho position to the aldehyde group introduces steric hindrance, which can influence the approach of bulky nucleophiles.

A diagram illustrating the electronic effects on the aldehyde group is provided below.

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 6-Bromo-2-fluoro-3-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of the electrophilic aromatic substitution (EAS) reactions of 6-Bromo-2-fluoro-3-methoxybenzaldehyde. Due to a lack of specific experimental data for this compound in the public domain, this document leverages established principles of organic chemistry to predict reaction outcomes, regioselectivity, and to provide representative experimental protocols. The content herein is intended to serve as a foundational resource for researchers and professionals in drug development and organic synthesis, offering insights into the chemical behavior of this highly substituted benzaldehyde derivative.

Introduction

This compound is a polysubstituted aromatic compound with significant potential as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The strategic placement of bromo, fluoro, methoxy, and formyl groups on the benzene ring presents a unique electronic and steric environment, making the prediction of its reactivity in electrophilic aromatic substitution a subject of considerable interest. This guide will dissect the directing effects of each substituent to forecast the regiochemical outcomes of common EAS reactions.

Analysis of Substituent Directing Effects

The regioselectivity of electrophilic aromatic substitution on this compound is governed by the interplay of the electronic and steric effects of its four substituents. The positions on the aromatic ring are numbered C1 to C6, with the aldehyde group at C1. The available positions for substitution are C4 and C5.

-

-CHO (Aldehyde) at C1: The aldehyde group is a moderate deactivating group and a meta-director due to its electron-withdrawing resonance and inductive effects.[1][2] It will direct incoming electrophiles to the C3 and C5 positions. However, the C3 position is already substituted.

-

-F (Fluoro) at C2: The fluorine atom is a deactivating group due to its strong inductive electron-withdrawing effect, but it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance.[1][3] It will direct incoming electrophiles to the C3 and C5 positions (ortho) and the C6 position (para). The C3 and C6 positions are already substituted.

-

-OCH3 (Methoxy) at C3: The methoxy group is a strong activating group and an ortho, para-director due to its potent electron-donating resonance effect.[3][4] It will direct incoming electrophiles to the C2 and C4 positions (ortho) and the C6 position (para). The C2 and C6 positions are already substituted.

-

-Br (Bromo) at C6: The bromine atom, like fluorine, is a deactivating group that acts as an ortho, para-director.[1][3] It will direct incoming electrophiles to the C1 and C5 positions (ortho) and the C4 position (para). The C1 position is already substituted.

Predicted Regioselectivity

Considering the directing effects of all substituents, the C4 and C5 positions are the only available sites for substitution.

-

Position C4: This position is para to the bromo group and ortho to the methoxy group. Both of these are ortho, para-directors, strongly favoring substitution at this site.

-

Position C5: This position is meta to the aldehyde group, ortho to the bromo group, and meta to the methoxy group. The ortho, para-directing bromo group and the meta-directing aldehyde group both favor this position.

The powerful activating and ortho, para-directing effect of the methoxy group is expected to be the dominant factor. Therefore, electrophilic substitution is most likely to occur at the C4 position , which is activated by both the methoxy and bromo groups.

Predicted Electrophilic Aromatic Substitution Reactions

Based on the analysis of directing effects, the following outcomes are predicted for common EAS reactions.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 6-Bromo-2-fluoro-3-methoxy-4-nitrobenzaldehyde |

| Halogenation (Bromination) | Br₂, FeBr₃ | 4,6-Dibromo-2-fluoro-3-methoxybenzaldehyde |

| Sulfonation | Fuming H₂SO₄ | 6-Bromo-2-fluoro-5-formyl-4-methoxybenzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-6-bromo-2-fluoro-3-methoxybenzaldehyde |

Note: Friedel-Crafts alkylation is likely to be problematic due to the presence of the deactivating aldehyde group and potential for carbocation rearrangements.

Representative Experimental Protocols

The following protocols are generalized procedures and may require optimization for the specific substrate.

Nitration

-

Preparation: To a cooled (0 °C) and stirred solution of this compound in concentrated sulfuric acid, slowly add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise.

-

Reaction: Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours.

-

Work-up: Pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Halogenation (Bromination)

-

Preparation: Dissolve this compound in a suitable solvent (e.g., dichloromethane or carbon tetrachloride). Add a catalytic amount of iron(III) bromide (FeBr₃).

-

Reaction: To the stirred mixture, add a solution of bromine in the same solvent dropwise at room temperature. Stir for 2-4 hours.

-

Work-up: Quench the reaction with a solution of sodium thiosulfate. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the product by column chromatography or recrystallization.

Sulfonation

-

Preparation: Add this compound portion-wise to fuming sulfuric acid at room temperature with vigorous stirring.

-

Reaction: Heat the mixture to 40-50 °C and stir for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Carefully pour the reaction mixture onto ice. The sulfonic acid product may precipitate and can be collected by filtration.

-

Purification: The product can be purified by recrystallization from a suitable solvent.

Friedel-Crafts Acylation

-

Preparation: To a suspension of anhydrous aluminum chloride (AlCl₃) in a dry solvent (e.g., dichloromethane) at 0 °C, add the acyl chloride dropwise.

-

Reaction: Add a solution of this compound in the same solvent to the mixture. Allow the reaction to warm to room temperature and stir for 2-6 hours.

-

Work-up: Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid. Extract the product with an organic solvent.

-

Purification: Wash the organic layer with water, sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Visualizations

Directing Effects on the Aromatic Ring

Caption: Predicted directing effects of substituents.

Predicted Nitration Pathway

Caption: Predicted pathway for nitration.

Experimental Workflow for Halogenation

Caption: Workflow for bromination.

Conclusion

The electrophilic aromatic substitution of this compound is predicted to be a regioselective process, primarily directed to the C4 position. This outcome is attributed to the synergistic directing effects of the powerful activating methoxy group at C3 and the ortho, para-directing bromo group at C6. While the protocols provided are based on standard laboratory procedures, empirical validation is essential to determine the optimal reaction conditions and to fully characterize the products. This guide serves as a theoretical framework to aid in the design of such synthetic investigations.

References

Solubility Profile of 6-Bromo-2-fluoro-3-methoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Bromo-2-fluoro-3-methoxybenzaldehyde in common organic solvents. Due to the absence of publicly available experimental solubility data for this specific compound, this document offers a predictive analysis based on its chemical structure and established solubility principles. Furthermore, it outlines a detailed experimental protocol for researchers to determine precise solubility data. This guide is intended to be a valuable resource for scientists and professionals engaged in drug development and other research areas where this compound is utilized.

Introduction

This compound is a substituted aromatic aldehyde of interest in organic synthesis, particularly as a building block for more complex molecules in medicinal chemistry.[1][2] Understanding its solubility in various organic solvents is crucial for its application in synthesis, purification, and formulation development. The polarity of the molecule, influenced by the bromine, fluorine, methoxy, and aldehyde functional groups, dictates its interaction with different types of solvents. This guide provides a theoretical framework for its expected solubility and a practical methodology for its empirical determination.

Predicted Solubility Profile

Based on the principles of "like dissolves like," the solubility of this compound can be predicted.[3] The presence of a polar carbonyl group (aldehyde) and a methoxy group suggests potential solubility in polar aprotic and moderately polar protic solvents.[4][5] The halogen substituents (bromo and fluoro) and the benzene ring contribute to the molecule's lipophilicity, which may confer solubility in nonpolar solvents.[6]

Aldehydes with fewer than five carbon atoms are generally soluble in water; however, as the carbon chain length and molecular weight increase, water solubility decreases significantly.[7] Given the molecular structure of this compound, it is expected to have low solubility in water.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble | The polar aldehyde and methoxy groups can form hydrogen bonds with protic solvents, but the large, nonpolar aromatic ring and halogens will limit solubility.[5][8] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Soluble | The dipole-dipole interactions between the polar functional groups of the solute and these solvents are expected to be strong, leading to good solubility.[3] |

| Nonpolar | Hexane, Toluene, Dichloromethane (DCM) | Moderately Soluble | The aromatic ring and halogen atoms contribute to van der Waals forces, allowing for some interaction with nonpolar solvents.[6] |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following method is a general procedure for determining the solubility of a solid organic compound in a given solvent at a specific temperature.[6][9]

Materials

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

To each vial, add a known volume of a specific organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

-

Sample Collection and Filtration:

-

Allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter (e.g., 0.45 µm PTFE) into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately weigh the filtered solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is obtained.

-

Alternatively, the concentration of the solute in the filtered solution can be determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility in g/100 mL or mol/L using the mass of the dissolved solid and the volume of the solvent used.

-

Data Presentation

The experimentally determined solubility data should be compiled into a clear and structured table for easy comparison.

Table 2: Experimentally Determined Solubility of this compound at 25 °C (Hypothetical Data)

| Solvent | Solubility ( g/100 mL) | Solubility (mol/L) |

| Water | < 0.1 | < 0.004 |

| Methanol | 5.2 | 0.223 |

| Ethanol | 8.9 | 0.382 |

| Acetone | 25.4 | 1.090 |

| Acetonitrile | 15.7 | 0.674 |

| Dichloromethane | 30.1 | 1.292 |

| Toluene | 12.5 | 0.536 |

| Hexane | 1.8 | 0.077 |

| Dimethylformamide | > 50 | > 2.146 |

| Dimethyl sulfoxide | > 50 | > 2.146 |

Visualizing the Solubility Determination Workflow

The logical flow of the experimental protocol for determining solubility can be visualized using a diagram.

Caption: Workflow for the experimental determination of solubility.

Conclusion

References

- 1. fishersci.com [fishersci.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. mdpi.com [mdpi.com]

- 7. Aldehyde - Organic, Reactivity, Carboxylic Acids | Britannica [britannica.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 6-Bromo-2-fluoro-3-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura cross-coupling reaction using 6-Bromo-2-fluoro-3-methoxybenzaldehyde. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. The presence of fluoro and methoxy substituents, in addition to the aldehyde functional group, offers a platform for creating diverse molecular architectures with potential biological activity.

The Suzuki-Miyaura coupling is a powerful and widely utilized method for the formation of carbon-carbon bonds, involving the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.[1][2] For a substrate like this compound, this reaction enables the selective introduction of various aryl or heteroaryl substituents at the 6-position of the benzaldehyde ring.

Reaction Principle

The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[1] The key steps are:

-

Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide (this compound) to form a palladium(II) species.

-

Transmetalation: The organoboron compound (e.g., a boronic acid) exchanges its organic group with the halide on the palladium complex. This step is typically facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the palladium(0) catalyst.

The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity. For substrates with multiple functional groups, careful optimization is necessary to ensure compatibility and avoid side reactions.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of aryl bromides with structural similarities to this compound. These conditions provide a strong starting point for the optimization of specific reactions.

| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent System | Temperature (°C) | Time (h) | Potential Coupling Partner | Notes |

| Pd(dppf)Cl₂ (3-5) | - | K₂CO₃ (2-3) | 1,4-Dioxane/H₂O (4:1) | 80-100 | 12-24 | Phenylboronic acid | A common and reliable catalyst system for a range of aryl bromides.[3] |

| Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 80-100 | 12 | 4-Methoxyphenylboronic acid | SPhos is a bulky phosphine ligand effective for sterically demanding substrates.[4] |

| Pd(PPh₃)₄ (2-5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12 | Heteroarylboronic acids | A classic and cost-effective catalyst, though sometimes less active for challenging substrates.[5] |

| CataCXium® A Pd G3 (1-5) | - | Cs₂CO₃ (2-3) | 2-MeTHF or Dioxane/H₂O | 80 | 5-8 | Alkylboronic esters | This palladacycle is known to be effective for ortho-substituted bromoanilines and may be beneficial here.[6][7] |

Experimental Protocol: Generalized Suzuki Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki coupling of this compound with an arylboronic acid. Note: This is a starting point, and optimization of reactant ratios, temperature, and reaction time may be necessary for specific substrates.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid or boronic ester (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

-

Base (e.g., K₂CO₃, 2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)

-

Reaction vessel (e.g., Schlenk tube or round-bottom flask)

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium catalyst.

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.[3]

-

Solvent Addition: Add the degassed solvent system via syringe. The final concentration of the this compound is typically between 0.1-0.2 M.[3]

-

Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-100 °C).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for the Suzuki coupling reaction.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Application Note and Protocol: Heck Reaction Conditions for the Functionalization of 6-Bromo-2-fluoro-3-methoxybenzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2] This powerful carbon-carbon bond-forming reaction is widely employed in the synthesis of complex organic molecules, including pharmaceuticals and natural products, due to its functional group tolerance and broad substrate scope.[3][4] The reaction typically proceeds through a catalytic cycle involving the oxidative addition of an aryl halide to a palladium(0) species, followed by migratory insertion of an alkene, β-hydride elimination, and reductive elimination to regenerate the active catalyst.[2]

This document provides detailed application notes and a generalized protocol for the Heck reaction involving 6-Bromo-2-fluoro-3-methoxybenzaldehyde. This substrate presents a unique combination of electronic and steric features: an electron-withdrawing aldehyde group, an electron-donating methoxy group, and a sterically demanding ortho-fluoro substituent. These characteristics necessitate careful optimization of reaction conditions to achieve high yields and selectivity.

Key Reaction Parameters

The successful execution of a Heck reaction with this compound is contingent on the judicious selection of several key parameters:

-

Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and versatile precatalyst that is reduced in situ to the active Pd(0) species.[2] Other common sources of palladium include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The choice of catalyst can influence reaction efficiency and catalyst stability.

-

Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. Triphenylphosphine (PPh₃) is a standard ligand for many Heck reactions. For more challenging substrates, other phosphine ligands, such as tri(o-tolyl)phosphine (P(o-tol)₃) or bidentate ligands like BINAP, may offer improved performance.[3] The steric and electronic properties of the ligand can significantly impact the rate of oxidative addition and other steps in the catalytic cycle.

-

Base: A base is required to neutralize the hydrogen halide generated during the reaction and to facilitate the reductive elimination step, regenerating the active Pd(0) catalyst.[1] Inorganic bases such as potassium carbonate (K₂CO₃), sodium acetate (NaOAc), or organic bases like triethylamine (Et₃N) are commonly employed. The choice of base can affect the reaction rate and the potential for side reactions.

-

Solvent: The solvent plays a critical role in solubilizing the reactants and catalyst, as well as influencing the reaction temperature. Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or N-methyl-2-pyrrolidone (NMP) are frequently used.

-

Alkene Coupling Partner: The nature of the alkene (e.g., acrylates, styrenes, enamides) will influence the reaction conditions. Electron-poor alkenes are generally more reactive in the Heck reaction.[5]

-

Temperature: Heck reactions are typically conducted at elevated temperatures, often ranging from 80 to 140 °C, to facilitate the various steps of the catalytic cycle.

Experimental Protocols

The following is a generalized protocol for the Heck reaction of this compound with a generic alkene (e.g., an acrylate or styrene derivative). Optimization of the specific parameters outlined in Table 1 will be necessary to achieve the desired outcome.

Protocol 1: General Procedure for Heck Coupling

-

To a dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the desired alkene (1.2-1.5 equiv), palladium(II) acetate (0.01-0.05 equiv), and the phosphine ligand (0.02-0.10 equiv).

-

Add the selected base (1.5-2.5 equiv).

-

The vessel is then evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Data Presentation

The following table summarizes a range of potential starting conditions for the Heck reaction of this compound, based on general principles and literature precedents for similar aryl bromides.

Table 1: Summary of Potential Heck Reaction Conditions

| Parameter | Condition A | Condition B | Condition C |

| Palladium Source | Pd(OAc)₂ (2 mol%) | Pd(OAc)₂ (5 mol%) | Pd(PPh₃)₄ (3 mol%) |

| Ligand | PPh₃ (4 mol%) | P(o-tol)₃ (10 mol%) | - |

| Base | K₂CO₃ (2.0 equiv) | Et₃N (2.5 equiv) | NaOAc (2.0 equiv) |

| Solvent | DMF | Acetonitrile | Toluene |

| Temperature | 100 °C | 80 °C | 110 °C |

| Alkene | n-Butyl acrylate | Styrene | Methyl methacrylate |

| Concentration | 0.1 M | 0.2 M | 0.15 M |

Mandatory Visualization

Caption: A flowchart illustrating the general experimental workflow for the Heck reaction.

References

Application Notes and Protocols for the Synthesis of a Novel Kinase Inhibitor from 6-Bromo-2-fluoro-3-methoxybenzaldehyde

For Research Use Only.

Introduction

This document provides detailed application notes and protocols for the synthesis of a novel, potent, and selective hypothetical kinase inhibitor, BFI-734 , derived from the starting material 6-Bromo-2-fluoro-3-methoxybenzaldehyde. The synthetic strategy employs a multi-step approach, including a key condensation reaction to form a quinoline core, followed by a Suzuki-Miyaura cross-coupling reaction to introduce functionality that enhances biological activity. BFI-734 is designed to target a critical kinase in a major cancer-related signaling pathway, offering a valuable tool for researchers in oncology and drug discovery.

Target Signaling Pathway: PI3K/AKT/mTOR

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a crucial intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in various human cancers, making its components attractive targets for therapeutic intervention. BFI-734 is hypothetically designed as a potent inhibitor of PI3Kα, a key isoform in this pathway.

Figure 1: PI3K/AKT/mTOR Signaling Pathway and the inhibitory action of BFI-734.

Experimental Protocols

Synthesis of Hypothetical Kinase Inhibitor BFI-734

The synthesis of BFI-734 is a two-step process starting from this compound. The overall workflow is depicted below.

Figure 2: Overall synthetic workflow for BFI-734.

Step 1: Synthesis of 7-Bromo-5-fluoro-6-methoxyquinoline-2-carboxylic acid (Intermediate A)

This step involves a Doebner-von Miller reaction, a classic method for synthesizing quinolines.

-

Materials:

-

This compound (1.0 eq)

-

Pyruvic acid (1.2 eq)

-

Aniline (1.1 eq)

-

Ethanol

-

Concentrated Hydrochloric Acid

-

-

Procedure:

-

In a round-bottom flask, dissolve this compound in ethanol.

-

Add aniline and pyruvic acid to the solution.

-

Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid.

-

Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Adjust the pH to ~4-5 with a saturated sodium bicarbonate solution to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield Intermediate A.

-

Step 2: Synthesis of BFI-734 via Suzuki-Miyaura Cross-Coupling

This final step introduces a key pharmacophore through a palladium-catalyzed cross-coupling reaction.

-

Materials:

-

Intermediate A (1.0 eq)

-

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (1.2 eq)

-

Pd(PPh₃)₄ (0.05 eq)

-

Potassium Carbonate (2.0 eq)

-